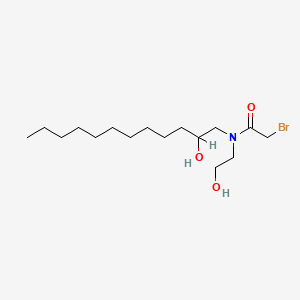
Acetamide, 2-bromo-N-(2-hydroxydodecyl)-N-(2-hydroxyethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide, 2-bromo-N-(2-hydroxydodecyl)-N-(2-hydroxyethyl)- is a complex organic compound that belongs to the class of acetamides This compound is characterized by the presence of a bromine atom, hydroxyl groups, and a long hydrocarbon chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-bromo-N-(2-hydroxydodecyl)-N-(2-hydroxyethyl)- typically involves multiple steps, including the bromination of a precursor compound, followed by acylation and hydroxylation reactions. The reaction conditions may vary, but common reagents include bromine, acetic anhydride, and hydroxylating agents.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale chemical reactors and precise control of reaction conditions to ensure high yield and purity. Techniques such as distillation, crystallization, and chromatography may be employed to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve agents such as lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Acetamide, 2-bromo-N-(2-hydroxydodecyl)-N-(2-hydroxyethyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and hydroxyl groups may play a crucial role in its binding affinity and activity. Detailed studies are required to elucidate the exact pathways and molecular interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetamide, N-(2-hydroxyethyl)-N-(2-hydroxypropyl)-: Similar structure but with different substituents.
Acetamide, 2-chloro-N-(2-hydroxydodecyl)-N-(2-hydroxyethyl)-: Similar structure with a chlorine atom instead of bromine.
Acetamide, N-(2-hydroxyethyl)-N-(2-hydroxydecyl)-: Similar structure with a shorter hydrocarbon chain.
Uniqueness
The uniqueness of Acetamide, 2-bromo-N-(2-hydroxydodecyl)-N-(2-hydroxyethyl)- lies in its specific combination of functional groups and the presence of a bromine atom, which may impart distinct chemical and biological properties compared to its analogs.
Propriétés
Numéro CAS |
62881-06-5 |
|---|---|
Formule moléculaire |
C16H32BrNO3 |
Poids moléculaire |
366.33 g/mol |
Nom IUPAC |
2-bromo-N-(2-hydroxydodecyl)-N-(2-hydroxyethyl)acetamide |
InChI |
InChI=1S/C16H32BrNO3/c1-2-3-4-5-6-7-8-9-10-15(20)14-18(11-12-19)16(21)13-17/h15,19-20H,2-14H2,1H3 |
Clé InChI |
NKELXXXZJPOUCW-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCC(CN(CCO)C(=O)CBr)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(1,7,7-Trimethylbicyclo[2.2.1]hept-2-EN-2-YL)pyridine](/img/structure/B12667381.png)
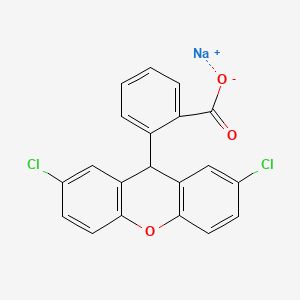
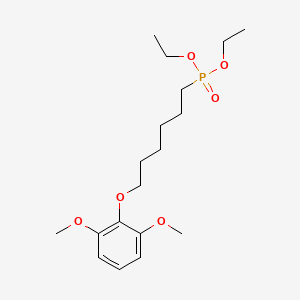
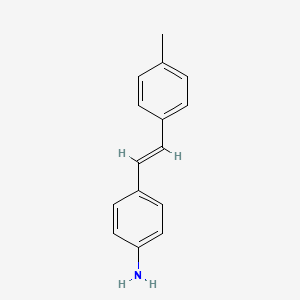

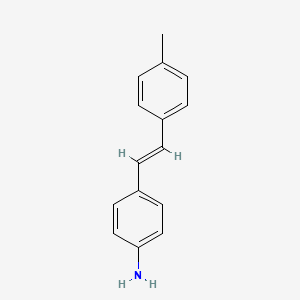

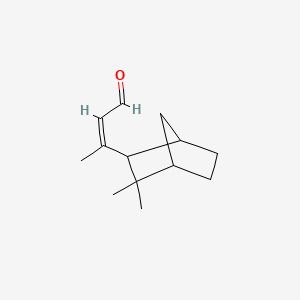
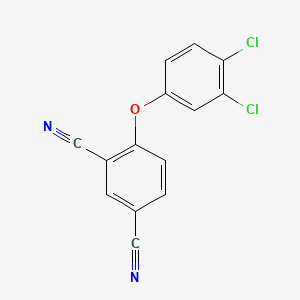

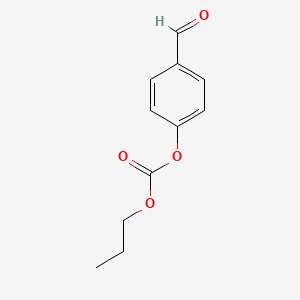
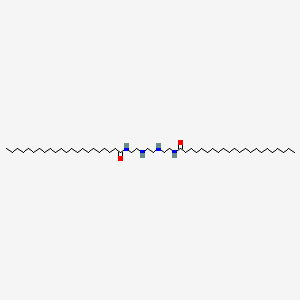
![[Acetyl(4-fluorophenyl)]acetic acid](/img/structure/B12667444.png)

